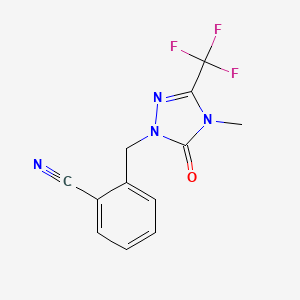

2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Description

The compound 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a triazole derivative featuring a trifluoromethyl substituent, a methyl-oxo group on the triazol ring, and a benzonitrile moiety. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, while molecular visualization could employ tools such as ORTEP-3.

Propriétés

IUPAC Name |

2-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O/c1-18-10(12(13,14)15)17-19(11(18)20)7-9-5-3-2-4-8(9)6-16/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPCXMOGADASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole:

Starting Materials: The synthesis begins with commercially available or easily synthesized precursors like 4-methyl-1,2,4-triazole and trifluoromethyl ketone.

Reaction Conditions: The reaction typically involves heating under reflux with an appropriate solvent such as acetonitrile, in the presence of a suitable base like potassium carbonate.

Coupling Reaction:

Formation of the final compound: The intermediate from the first step is coupled with a benzonitrile derivative.

Reaction Conditions: The coupling is usually facilitated by a palladium-catalyzed reaction under an inert atmosphere.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction parameters, ensuring high yield, and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesisers might be employed to achieve these goals efficiently.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxo derivatives.

Reduction: Reduction can yield amines or other reduced forms of the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzonitrile or triazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, under controlled conditions.

Reduction: Hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst is typical.

Substitution: Using nucleophiles like amines or electrophiles like halogens, with reaction conditions tailored based on the functional groups involved.

Major Products:

The products of these reactions include various substituted triazoles and benzonitriles, which can be further functionalized depending on the application needs.

Applications De Recherche Scientifique

Chemistry: The compound is used in developing new materials, especially those requiring thermal stability and unique electronic properties. Biology and Medicine: It serves as a scaffold in drug discovery, aiding the development of new therapeutics for diseases such as cancer, due to its ability to interact with biological targets. Industry: It finds use in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers.

Mécanisme D'action

Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It might modulate biochemical pathways by influencing enzyme kinetics or receptor activation states.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

Triazole-based compounds exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related molecules from the literature:

2.1.1 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile

- Key Differences: Triazole Substituents: Replaces the target’s 5-oxo and 3-trifluoromethyl groups with 5-thioxo and 3-methyl groups. Benzonitrile Linkage: Features an iminomethyl (–CH=N–) bridge instead of a methylene (–CH2–) linker.

- Crystallographic Data : Refined to an R factor of 0.043 using single-crystal X-ray diffraction, indicating high structural precision.

2.1.2 2-(4-(4-Methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole

- Key Differences :

- Triazole Substituents : Includes a thioether-linked 2-(4-methylphenyl)-2-oxo-ethyl group at position 5.

- Backbone : Integrated with a benzimidazole ring system instead of benzonitrile.

- Synthesis Yield : 76%, suggesting efficient synthetic routes for such derivatives.

- Implications : The benzimidazole moiety may enhance π-π stacking interactions, while the thioether group could influence redox stability.

Substituent Effects on Physicochemical Properties

- Trifluoromethyl vs. Methyl : The –CF₃ group in the target compound is strongly electron-withdrawing, which may increase acidity of adjacent protons and improve resistance to oxidative metabolism compared to –CH₃.

- Oxo vs.

- Benzonitrile vs. Benzimidazole : The nitrile group’s polarity may improve aqueous solubility relative to benzimidazole’s aromatic system.

Table 1: Comparative Overview of Triazole Derivatives

Research Findings

- Crystallographic Robustness : The use of SHELXL for refining analogues (e.g., R = 0.043) underscores its reliability in resolving triazole derivatives’ structures.

- Synthetic Accessibility : High yields (e.g., 76%) for benzimidazole-linked triazoles suggest feasible scalability, though the target compound’s synthetic route remains unverified.

- Functional Group Impact : The trifluoromethyl and oxo groups in the target compound likely confer distinct electronic and steric profiles compared to methyl or thio analogues, which could optimize bioactivity in drug design.

Activité Biologique

The compound 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

The molecular formula of the compound is with a molecular weight of approximately 293.65 g/mol. The presence of the trifluoromethyl group and the triazole ring is significant for its biological activity.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound possesses moderate to strong antimicrobial activity, particularly against fungi.

Anticancer Activity

The anticancer potential of triazole compounds has been widely studied. The compound was evaluated for its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 22.5 |

| A549 (lung cancer) | 18.7 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cell lines, making it a candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, triazole compounds are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that similar triazole compounds significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications in treating infections.

- Cancer Treatment : Research published in Cancer Letters highlighted that triazole derivatives like the one discussed showed synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy and reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.